3-(1-Isopropyl-1h-pyrazol-4-yl)aniline
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Overview
Description
3-(1-Isopropyl-1h-pyrazol-4-yl)aniline is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of an aniline group attached to a pyrazole ring, which is further substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-1h-pyrazol-4-yl)aniline typically involves the reaction of an appropriate aniline derivative with a pyrazole precursor. One common method involves the condensation of 4-chloroaniline with 1-isopropyl-1H-pyrazole-4-carbaldehyde under basic conditions, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropyl-1h-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-(1-Isopropyl-1h-pyrazol-4-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It has been investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(1-Isopropyl-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of kinases involved in cancer cell proliferation. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)aniline
- 3-(1-Ethyl-1H-pyrazol-4-yl)aniline
- 3-(1-Propyl-1H-pyrazol-4-yl)aniline
Uniqueness
3-(1-Isopropyl-1h-pyrazol-4-yl)aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-(1-propan-2-ylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-9(2)15-8-11(7-14-15)10-4-3-5-12(13)6-10/h3-9H,13H2,1-2H3 |
InChI Key |
OPJNLTWJNDCCCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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